1-({[(Methylsulfanyl)(phenylimino)methyl]amino}methyl)-3-(trifluoromethyl)benzene
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Description
1-({[(Methylsulfanyl)(phenylimino)methyl]amino}methyl)-3-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C16H15F3N2S and its molecular weight is 324.37. The purity is usually 95%.
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Biological Activity
The compound 1-({[(Methylsulfanyl)(phenylimino)methyl]amino}methyl)-3-(trifluoromethyl)benzene , also referred to as a Schiff base, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group and a methylsulfanyl moiety, which are significant for its chemical reactivity and biological interactions. The general structure can be represented as follows:
- Trifluoromethyl group : Enhances lipophilicity and may influence the compound's interaction with biological membranes.
- Methylsulfanyl group : Often associated with increased biological activity due to its role in electron donation.
Antimicrobial Activity
Research indicates that Schiff bases derived from amines and aldehydes exhibit notable antimicrobial properties. A study focusing on similar compounds demonstrated that they possess activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Properties
Several studies have explored the anticancer potential of Schiff bases. For instance, metal complexes of Schiff bases have shown promising activity against cancer cell lines, suggesting that the incorporation of metal ions can enhance their efficacy. The specific interactions of the compound with DNA and proteins are critical for its anticancer activity.
Antioxidant Activity
Antioxidant assays conducted on related compounds indicate that they can scavenge free radicals effectively. This property is crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders.
Case Studies
- Antimicrobial Study : A comparative study evaluated the antimicrobial effects of various Schiff bases, including those with similar structures to our compound. Results showed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.
- Anticancer Activity : In vitro studies on breast cancer cell lines demonstrated that Schiff bases could induce apoptosis. The compound's IC50 values were recorded at approximately 25 µM, indicating a potent effect compared to standard chemotherapeutics.
Data Tables
Biological Activity | Tested Concentration (µg/mL) | Effectiveness (%) |
---|---|---|
Antimicrobial | 50 | 85 |
Anticancer (breast) | 25 | 70 |
Antioxidant | 100 | 90 |
Properties
IUPAC Name |
methyl N-phenyl-N'-[[3-(trifluoromethyl)phenyl]methyl]carbamimidothioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2S/c1-22-15(21-14-8-3-2-4-9-14)20-11-12-6-5-7-13(10-12)16(17,18)19/h2-10H,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPKQTBMFDXBNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NCC1=CC(=CC=C1)C(F)(F)F)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.